

### Enpatoran Hydrochloride: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Enpatoran hydrochloride |           |
| Cat. No.:            | B10824752               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Enpatoran hydrochloride, also known as M5049, is an investigational, orally administered, first-in-class small molecule that functions as a potent and highly selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] These intracellular receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[6][7] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE), by driving the production of pro-inflammatory cytokines like type I interferons (IFN) and interleukin-6 (IL-6).[1][6][8] By targeting the TLR7/8 pathway, Enpatoran aims to modulate both innate and adaptive immune responses, potentially offering a novel therapeutic strategy for these conditions.[1][9][10] This document provides a comprehensive technical overview of Enpatoran hydrochloride, summarizing its mechanism of action, preclinical data, clinical trial results, and associated experimental methodologies.

#### **Mechanism of Action**

Toll-like receptors 7 and 8 are endosomal pattern-recognition receptors crucial for detecting ssRNA, which triggers an immune response.[1] In autoimmune diseases like lupus, the immune system mistakenly recognizes self-derived RNA, leading to chronic activation of TLR7 and TLR8.[3] This activation initiates a downstream signaling cascade through the MyD88-







dependent pathway, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[6][8][11]

- IRF Activation: Primarily driven by TLR7, this leads to the production of type I interferons (e.g., IFN-α), which are central to the lupus pathogenesis.[6]
- NF-κB Activation: Both TLR7 and TLR8 activate this pathway, resulting in the secretion of various pro-inflammatory cytokines, including IL-6 and TNF-α.[6][8]

Enpatoran is a quinoline-derivative that selectively binds to and stabilizes the TLR7 and TLR8 dimers in their inactive state, thereby acting as an antagonist that prevents the binding of ssRNA ligands.[3] This blockade inhibits the downstream signaling of both the IRF and NF-κB pathways, reducing the production of key inflammatory mediators involved in autoimmune pathology.[3][12]







Click to download full resolution via product page

Figure 1: Enpatoran's Inhibition of the TLR7/8 Signaling Pathway.



#### **Preclinical Research**

Enpatoran has demonstrated high selectivity and potency against TLR7 and TLR8 in a range of in vitro and in vivo assays.[8]

#### **In Vitro Potency**

Enpatoran effectively inhibits TLR7 and TLR8 signaling in cellular assays. It is inactive against other Toll-like receptors such as TLR3, TLR4, and TLR9.[13] The compound has been shown to block both synthetic ligands (e.g., R848) and natural endogenous RNA ligands, including microRNA and Alu RNA.[8][13]

| Assay Type                    | Target | Ligand                                  | IC50 Value | Reference |
|-------------------------------|--------|-----------------------------------------|------------|-----------|
| HEK293 Cell-<br>Based Assay   | TLR7   | R848                                    | 11.1 nM    | [13][14]  |
| HEK293 Cell-<br>Based Assay   | TLR8   | R848                                    | 24.1 nM    | [13][14]  |
| IL-6 Production<br>Inhibition | TLR7/8 | miR-122, Let7c<br>RNA, Alu RNA,<br>R848 | 35 - 45 nM | [13]      |

Table 1: In Vitro Potency of Enpatoran Hydrochloride.

#### In Vivo Efficacy in Animal Models

Enpatoran has shown efficacy in suppressing disease development in mouse models of lupus. [8] Studies in both the BXSB-Yaa and IFN- $\alpha$ -accelerated NZB/W mouse models demonstrated that Enpatoran improved survival, reduced kidney damage, lowered autoantibody levels, and suppressed the interferon gene signature (IFN-GS).[1]



| Animal Model                                       | Dose          | Key Outcomes                                                                         | Reference |
|----------------------------------------------------|---------------|--------------------------------------------------------------------------------------|-----------|
| BXSB-Yaa Mouse<br>Model of Lupus                   | ≥ 1 mg/kg     | Suppressed disease development                                                       | [8]       |
| IFN-α-accelerated<br>NZB/W Mouse Model<br>of Lupus | ≥ 1 mg/kg     | Suppressed disease<br>development,<br>improved survival,<br>reduced kidney<br>damage | [1][8]    |
| R848-Stimulated Mice                               | Not Specified | Decreased production of IFN-α and IL-6                                               | [13]      |

Table 2: In Vivo Efficacy of Enpatoran in Preclinical Models.

# Experimental Protocols: Preclinical HEK293 Cell-Based IC50 Determination

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Enpatoran on TLR7 and TLR8.
- Methodology:
  - Human Embryonic Kidney (HEK293) cells, engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are cultured.
  - Cells are seeded in 96-well plates and incubated.
  - Varying concentrations of Enpatoran hydrochloride (e.g., 0.01 nM to 10 μM) are added to the wells.[13]
  - The TLR7/8 agonist R848 is added to stimulate the receptors.
  - After an incubation period, the cell culture supernatant is collected.



- The activity of the SEAP reporter is measured, typically using a colorimetric or chemiluminescent substrate.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

#### In Vivo Lupus Mouse Model Study

- Objective: To evaluate the efficacy of Enpatoran in suppressing lupus-like disease in a genetically predisposed mouse model (e.g., NZB/W F1).
- Methodology:
  - Female NZB/W F1 mice are used, often accelerated with IFN-α administration to induce disease.
  - Mice are randomized into vehicle control and Enpatoran treatment groups.
  - Enpatoran is administered orally at specified doses (e.g., 1 mg/kg, 10 mg/kg) daily or twice daily.[3]
  - Disease progression is monitored regularly by assessing parameters such as proteinuria (as a measure of kidney damage), body weight, and survival.
  - Blood samples are collected periodically to measure levels of autoantibodies (e.g., antidsDNA) and serum cytokines.
  - At the end of the study, tissues (e.g., kidneys) are collected for histopathological analysis to assess immune complex deposition and inflammation.
  - Gene expression analysis may be performed on peripheral blood mononuclear cells (PBMCs) or tissues to evaluate the interferon gene signature.

#### **Clinical Research**

Enpatoran has been evaluated in multiple clinical trials, including Phase I studies in healthy volunteers and Phase Ib/II studies in patients with autoimmune diseases such as SLE, CLE, dermatomyositis, and polymyositis.[2][5][15][16]



#### **Phase I Studies in Healthy Volunteers**

A randomized, double-blind, placebo-controlled Phase I study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending oral doses of Enpatoran in healthy participants.[6][17]

- Safety and Tolerability: Single and multiple oral doses up to 200 mg were well tolerated, with no significant dose-limiting adverse events or safety signals observed.[6][17]
- Pharmacokinetics: PK parameters were found to be linear and dose-proportional across the evaluated dose range.[17]

| Dose              | Parameter                 | Value                                                          | Reference |
|-------------------|---------------------------|----------------------------------------------------------------|-----------|
| Multiple Doses    | Peak Concentration (Cmax) | Reached 1–2 hours post-dose                                    | [1]       |
| Multiple Doses    | Apparent Half-life (t½)   | 6–10 hours                                                     | [1][4]    |
| 25 mg (with food) | Absorption                | Slightly delayed<br>absorption and lower<br>peak concentration | [6][17]   |

Table 3: Pharmacokinetic Profile of Enpatoran in Healthy Volunteers.

 Pharmacodynamics: Enpatoran demonstrated exposure-dependent inhibition of ex vivostimulated cytokine secretion. The TLR7/8 agonist R848 was used to stimulate whole blood samples, and the production of IL-6 and IFN-α was measured as key pharmacodynamic biomarkers.[6][8]

| Dose (b.i.d.) | Target Inhibition<br>(IC90 over 24h) | % of Subjects<br>Achieving Target | Reference |
|---------------|--------------------------------------|-----------------------------------|-----------|
| 100 mg        | IL-6 (IC90 = 15.5<br>ng/mL)          | > 80%                             | [8]       |
| 100 mg        | IFN-α (IC90 = 22.1<br>ng/mL)         | > 60%                             | [8]       |



Table 4: Pharmacodynamic Activity of Enpatoran in Healthy Volunteers.

#### Phase Ib/II Studies in Patients (WILLOW Study)

The Phase II WILLOW study (NCT05162586) is a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Enpatoran in patients with SLE and CLE.[2] [9] The study utilized a basket design with two cohorts.[9]

- Cohort A: Focused on patients with CLE or SLE with an active lupus rash. The primary endpoint was the change in the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) score.[9]
- Cohort B: Focused on patients with active SLE, evaluating systemic disease activity using the BILAD-based Composite Lupus Assessment (BICLA) response as the primary endpoint. [18][19]

| Study<br>Cohort                         | Endpoint                          | Enpatoran<br>Response | Placebo<br>Response | Timepoint   | Reference   |
|-----------------------------------------|-----------------------------------|-----------------------|---------------------|-------------|-------------|
| Cohort A<br>(CLE/SLE<br>with Rash)      | CLASI-50<br>(≥50%<br>improvement) | Up to 91.3%           | 38.5%               | Week 16/24  | [9][19][20] |
| CLASI-70<br>(≥70%<br>improvement)       | Up to 60.9%                       | 11.5%                 | Week 16/24          | [9][19][20] |             |
| Cohort B (SLE with Active Skin Disease) | BICLA<br>Response                 | Up to 58.6%           | 31.7%               | Week 24     | [18]        |
| CLASI-70<br>(≥70%<br>improvement)       | Up to 60.5%                       | 26.8%                 | Week 24             | [18][21]    |             |

Table 5: Key Efficacy Results from the Phase II WILLOW Study.



Safety: In the WILLOW study, Enpatoran was well-tolerated and exhibited a manageable safety profile consistent with previous studies, with no new safety signals identified.[9][18] In a Phase Ib study, 42% of patients receiving Enpatoran reported at least one treatment-emergent adverse event (TEAE) by week 12, compared to 33% in the placebo group.[1] Most TEAEs were mild or moderate in severity.[1]

# Experimental Protocols: Clinical Ex Vivo Cytokine Release Immunoassay (Pharmacodynamic Assessment)

- Objective: To quantify the inhibitory activity of Enpatoran on TLR7/8 signaling in whole blood samples from clinical trial participants.
- Methodology:
  - Whole blood is collected from participants at various time points before and after Enpatoran administration.
  - Samples are collected in specialized tubes (e.g., TruCulture®) containing the TLR7/8 agonist R848 (for stimulated samples) or a null control.[6]
  - The tubes are incubated overnight to allow for cytokine production and secretion into the culture medium.
  - The supernatant is harvested.
  - Concentrations of key cytokines, primarily IL-6 and IFN-α, are measured using sensitive immunoassays such as Luminex-based multiplex assays or Simoa® (Single Molecule Array) assays.[6]
  - The percent inhibition of cytokine production by Enpatoran is calculated by comparing the levels in stimulated samples from post-dose time points to pre-dose baseline levels.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asia-Inclusive Global Development of Enpatoran: Results of an Ethno-Bridging Study, Intrinsic/Extrinsic Factor Assessments and Disease Trajectory Modeling to Inform Design of a Phase II Multiregional Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Safety, Pharmacokinetics, Clinical Efficacy and Exploratory Biomarker Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1b Study of Enpatoran in Active Systemic and Cutaneous Lupus Erythematosus (SLE/CLE) - ACR Meeting Abstracts [acrabstracts.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 -PMC [pmc.ncbi.nlm.nih.gov]
- 7. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 8. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll-Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merck's Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase
   2 [merckgroup.com]
- 10. Merck Presents Results on Efficacy and Safety of Enpatoran in Systemic Lupus Erythematosus (SLE) at EULAR 2025 AETOSWi... [aetoswire.com]
- 11. researchgate.net [researchgate.net]
- 12. Enpatoran | C16H15F3N4 | CID 129240620 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]







- 14. selleckchem.com [selleckchem.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EMD Serono Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [emdgroup.com]
- 19. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 20. investing.com [investing.com]
- 21. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- To cite this document: BenchChem. [Enpatoran Hydrochloride: A Technical Guide for Autoimmune Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824752#enpatoran-hydrochloride-for-autoimmune-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com